![molecular formula C22H14N4O6 B048284 1-[5-(4-nitrophényl)furan-2-yl]-N-[[5-(4-nitrophényl)furan-2-yl]méthylidèneamino]méthanimine CAS No. 301359-05-7](/img/structure/B48284.png)

1-[5-(4-nitrophényl)furan-2-yl]-N-[[5-(4-nitrophényl)furan-2-yl]méthylidèneamino]méthanimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

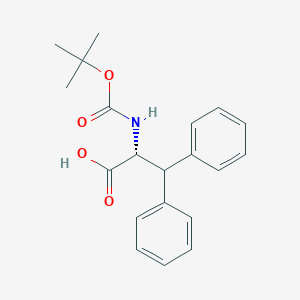

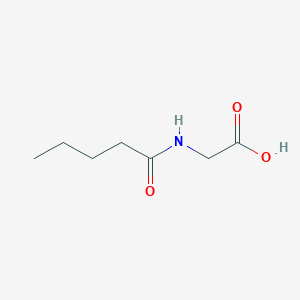

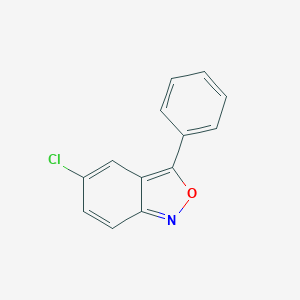

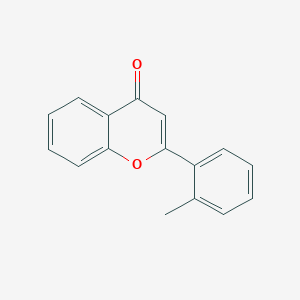

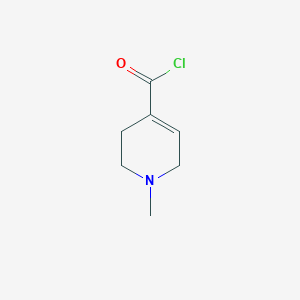

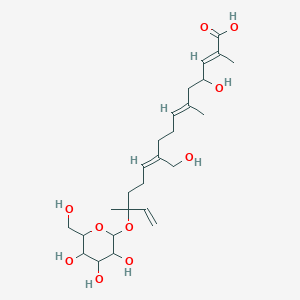

1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine, also known as 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine, is a useful research compound. Its molecular formula is C22H14N4O6 and its molecular weight is 430.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement d'agents antituberculeux

Le composé a montré un potentiel dans le développement d'agents antituberculeux. Des recherches indiquent que des dérivés d'acides 5-phényl-furan-2-carboxyliques, qui partagent une structure cyclique furanique similaire à celle de notre composé, ont été étudiés pour leur capacité à cibler l'acquisition de fer dans Mycobacterium tuberculosis . Cette approche fait partie d'une stratégie plus large visant à concevoir des médicaments anti-virulence qui perturbent des voies moléculaires spécifiques essentielles à l'établissement de l'infection.

Mécanisme D'action

Target of Action

Related compounds such as 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics targeting iron acquisition in mycobacterial species .

Mode of Action

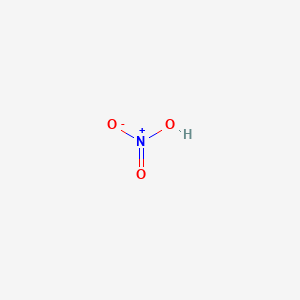

It’s worth noting that the nitrophenyl group in the compound could potentially undergo reduction reactions, similar to 4-nitrophenol . This could lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Related compounds have been shown to impact the siderophore-mediated acquisition of iron in mycobacterium tuberculosis , which could suggest similar pathways might be affected by this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemical species can affect the compound’s reactivity and stability . .

Analyse Biochimique

Biochemical Properties

1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It interacts with enzymes such as oxidoreductases and transferases, affecting their catalytic activities. The nitrophenyl groups in the compound facilitate binding to active sites of these enzymes, leading to inhibition or modulation of their functions.

Cellular Effects

The effects of 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine on cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . It has been observed to alter gene expression profiles, leading to the upregulation of stress response genes and downregulation of genes involved in cell proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing cellular energy production and inducing metabolic stress.

Molecular Mechanism

At the molecular level, 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity . This binding is facilitated by the nitrophenyl groups, which interact with amino acid residues in the enzyme’s active site. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to induce persistent changes in cellular function, including sustained inhibition of metabolic enzymes and prolonged stress responses. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine vary with dosage in animal models. At low doses, the compound exhibits antimicrobial and anti-inflammatory properties without significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. The threshold for these adverse effects is critical for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 oxidases, which convert it into reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby reducing cellular energy production.

Transport and Distribution

Within cells and tissues, 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine is primarily in the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. In the mitochondria, the compound affects mitochondrial respiration and induces oxidative stress, leading to changes in cellular energy metabolism and apoptosis.

Propriétés

Numéro CAS |

301359-05-7 |

|---|---|

Formule moléculaire |

C22H14N4O6 |

Poids moléculaire |

430.4 g/mol |

Nom IUPAC |

(E)-1-[5-(4-nitrophenyl)furan-2-yl]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine |

InChI |

InChI=1S/C22H14N4O6/c27-25(28)17-5-1-15(2-6-17)21-11-9-19(31-21)13-23-24-14-20-10-12-22(32-20)16-3-7-18(8-4-16)26(29)30/h1-14H/b23-13+,24-14+ |

Clé InChI |

JGLRYDVTSPUKQZ-RNIAWFEPSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

SMILES isomérique |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Synonymes |

5-(4-Nitrophenyl)-2-furancarboxaldehyde, [[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazone; USP Dantrolene Related Compound A; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.